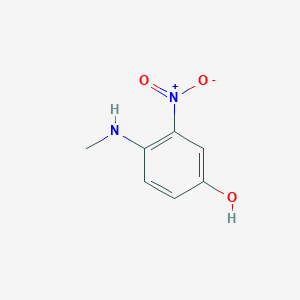

4-(Methylamino)-3-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-8-6-3-2-5(10)4-7(6)9(11)12/h2-4,8,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCLXPYMTDGXPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70933013 | |

| Record name | 4-(Methylamino)-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14703-88-9 | |

| Record name | 4-(Methylamino)-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Methylamino)-3-nitrophenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 4-(Methylamino)-3-nitrophenol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from publicly available databases and draws inferences from structurally related analogs. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the known characteristics and potential areas for further investigation.

Chemical Structure and Identification

4-(Methylamino)-3-nitrophenol is an aromatic organic compound characterized by a phenol ring substituted with a methylamino group at position 4 and a nitro group at position 3.

Molecular Structure:

Caption: 2D Chemical Structure of 4-(Methylamino)-3-nitrophenol.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4-(methylamino)-3-nitrophenol[1] |

| CAS Number | 14703-88-9[1] |

| Molecular Formula | C₇H₈N₂O₃[1] |

| PubChem CID | 22832045[1] |

| Synonyms | 4-(N-Methylamino)-3-nitrophenol, 4-Methylamino-3-nitro-phenol[1] |

Physicochemical Properties

The physicochemical properties of 4-(Methylamino)-3-nitrophenol are summarized below. These values are primarily computed estimates from publicly available databases.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 168.15 g/mol | PubChem[1] |

| Monoisotopic Mass | 168.05349212 Da | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 78.1 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

Synthesis

Proposed Experimental Protocol: Synthesis of 4-(Methylamino)-3-nitrophenol

References

In-Depth Technical Guide: 4-(Methylamino)-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)-3-nitrophenol is an aromatic organic compound of significant interest in various fields of chemical synthesis. Its structure, featuring a phenol ring substituted with a methylamino group, a nitro group, and a hydroxyl group, makes it a versatile intermediate. The electron-donating methylamino group and the electron-withdrawing nitro group create a "push-pull" system, which is valuable in the synthesis of heterocyclic compounds, dyes, and pigments. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications.

Chemical Identification and Properties

The primary identifier for 4-(Methylamino)-3-nitrophenol is its CAS number. A comprehensive list of its synonyms and key physicochemical properties are detailed below.

Synonyms and Identifiers

| Identifier Type | Value |

| CAS Number | 14703-88-9[1] |

| IUPAC Name | 4-(methylamino)-3-nitrophenol[1] |

| Synonyms | 4-(N-Methylamino)-3-nitrophenol, 4-Methylamino-3-nitro-phenol, Phenol, 4-(methylamino)-3-nitro-, 5-Hydroxy-2-methylamino-1-nitro-benzol, 2-nitro 4-hydroxy N-methyl aniline[1] |

| Molecular Formula | C₇H₈N₂O₃[1] |

| PubChem CID | 22832045[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 168.15 g/mol | PubChem (Computed)[1] |

| Exact Mass | 168.05349212 Da | PubChem (Computed)[1] |

| XLogP3 | 1.9 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed)[1] |

| Rotatable Bond Count | 2 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 78.1 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 12 | PubChem (Computed)[1] |

| Complexity | 169 | PubChem (Computed)[1] |

Synthesis and Experimental Protocols

Hypothetical Synthesis of 4-(Methylamino)-3-nitrophenol

This protocol is a hypothetical adaptation based on the synthesis of related compounds.

Materials:

-

4-(Methylamino)phenol

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Sodium hydroxide

-

Hydrochloric acid

-

Ice

-

Distilled water

-

Ethanol

Procedure:

-

Protection of the Amino and Hydroxyl Groups:

-

In a round-bottom flask, dissolve 4-(methylamino)phenol in acetic anhydride.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the mixture in an ice bath.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the protected intermediate, 4-acetoxy-N-methylacetanilide.

-

Filter the precipitate, wash with cold water until neutral, and dry.

-

-

Nitration:

-

Carefully add the dried 4-acetoxy-N-methylacetanilide to a mixture of concentrated sulfuric acid and concentrated nitric acid, maintaining a low temperature (0-5 °C) with an ice-salt bath.

-

Stir the mixture until the nitration is complete (monitored by TLC).

-

Slowly pour the reaction mixture onto crushed ice to precipitate the nitrated intermediate.

-

Filter the yellow precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry.

-

-

Hydrolysis:

-

Suspend the nitrated intermediate in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux to hydrolyze the acetyl groups.

-

After cooling, carefully acidify the solution with hydrochloric acid to precipitate the crude 4-(methylamino)-3-nitrophenol.

-

Filter the product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

-

Experimental Workflow Diagram

References

Synthesis of 4-(Methylamino)-3-nitrophenol from p-Aminophenol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthetic pathway for producing 4-(methylamino)-3-nitrophenol, a valuable intermediate in the pharmaceutical and dye industries, starting from the readily available precursor, p-aminophenol. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

The synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity of the final product. The key transformations involve the protection of the reactive amino and hydroxyl groups of p-aminophenol, followed by regioselective nitration, deprotection, and finally, selective N-methylation.

Synthetic Pathway Overview

The overall synthetic route from p-aminophenol to 4-(methylamino)-3-nitrophenol can be summarized in the following four main steps:

-

Acetylation: Protection of both the amino and hydroxyl groups of p-aminophenol using acetic anhydride.

-

Nitration: Introduction of a nitro group at the position ortho to the original amino group (and meta to the hydroxyl group) on the protected aromatic ring.

-

Hydrolysis: Removal of the acetyl protecting groups to yield 4-amino-3-nitrophenol.

-

N-Methylation: Selective methylation of the amino group of 4-amino-3-nitrophenol to afford the final product.

The following diagram illustrates the logical workflow of this synthesis.

Caption: Synthetic workflow for 4-(methylamino)-3-nitrophenol.

Experimental Protocols

This section provides detailed experimental methodologies for each key step in the synthesis.

Step 1: Acetylation of p-Aminophenol

This step involves the protection of both the amino and hydroxyl groups of p-aminophenol by acetylation with acetic anhydride.

Protocol:

-

In a suitable reactor, charge p-aminophenol.

-

Add acetic anhydride as the acylating agent. The molar ratio of p-aminophenol to acetic anhydride should be between 1:2.0 and 1:3.0.[1] The acetic acid and excess acetic anhydride can serve as the solvent and dehydrating agent.

-

The reaction is typically carried out at a temperature range of 80-120°C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, the resulting product, 4-acetamidophenyl acetate, can be used directly in the next step or isolated and purified if necessary.

Step 2: Nitration of 4-Acetamidophenyl acetate

The protected intermediate is then nitrated to introduce a nitro group at the desired position.

Protocol:

-

To the reactor containing the 4-acetamidophenyl acetate from the previous step, carefully add 98% nitric acid (5-7 times the molar amount of the initial p-aminophenol).[1]

-

Maintain the reaction temperature between 0-10°C with efficient cooling and stirring.

-

After one hour, add 65% nitric acid (2-3 times the molar amount of the initial p-aminophenol).[1]

-

Continue the reaction for another 0.5-1.5 hours.[1]

-

After the reaction is complete, the product, 4-acetoxy-2-acetamido nitrobenzene, is filtered, washed with water until neutral, and dried.[1]

Step 3: Hydrolysis of 4-Acetoxy-2-acetamido nitrobenzene

The acetyl protecting groups are removed by hydrolysis to yield 4-amino-3-nitrophenol.

Protocol:

-

Suspend the dried 4-acetoxy-2-acetamido nitrobenzene in a sodium hydroxide solution. The molar ratio of sodium hydroxide to the nitro compound should be between 3:1 and 5:1.[1]

-

The concentration of the sodium hydroxide solution should be between 1 mol/L and 5 mol/L.[1]

-

Heat the reaction mixture to a temperature between 50-100°C.[1]

-

After the hydrolysis is complete, cool the reaction mixture.

-

Adjust the pH of the solution to 3-4 with a 1:1 hydrochloric acid solution to precipitate the product.[1]

-

Filter the precipitate, wash with water, and dry to obtain 4-amino-3-nitrophenol.[1]

Step 4: N-Methylation of 4-Amino-3-nitrophenol

The final step is the selective methylation of the amino group of 4-amino-3-nitrophenol. A common method for selective N-methylation of primary anilines in the presence of a phenolic hydroxyl group is reductive amination using formaldehyde followed by a reducing agent.

Protocol (General Procedure):

-

Dissolve 4-amino-3-nitrophenol in a suitable solvent such as methanol or ethanol.

-

Add an aqueous solution of formaldehyde (e.g., 37 wt. % in H₂O) in a slight molar excess (e.g., 1.1-1.5 equivalents).

-

Stir the mixture at room temperature for a period to allow the formation of the Schiff base intermediate.

-

Carefully add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise while maintaining the temperature.

-

After the addition is complete, continue stirring until the reaction is complete (monitored by TLC or HPLC).

-

Quench the reaction by the careful addition of water or a dilute acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure 4-(methylamino)-3-nitrophenol.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

| Step 1 & 2: Acetylation and Nitration | |

| Parameter | Value |

| Molar ratio of p-aminophenol to acetic anhydride | 1:2.0 - 1:3.0[1] |

| Molar ratio of p-aminophenol to 98% nitric acid | 1:5 - 1:7[1] |

| Molar ratio of p-aminophenol to 65% nitric acid | 1:2 - 1:3[1] |

| Nitration reaction time | 1.5 - 2.5 hours[1] |

| Step 3: Hydrolysis | |

| Parameter | Value |

| Molar ratio of nitro compound to sodium hydroxide | 1:3 - 1:5[1] |

| Sodium hydroxide concentration | 1 - 5 mol/L[1] |

| Reaction temperature | 50 - 100 °C[1] |

| Final pH for precipitation | 3 - 4[1] |

| Product Specifications | |

| Compound | Melting Point (°C) |

| 4-Amino-3-nitrophenol | 150-154[2] |

Note: Yields for each step can vary depending on the specific reaction conditions and scale. The provided protocols are based on literature and patent procedures and may require optimization for specific applications.

Conclusion

The synthesis of 4-(methylamino)-3-nitrophenol from p-aminophenol is a well-established, albeit multi-step, process. The key to a successful synthesis lies in the effective protection of the functional groups of the starting material to direct the nitration to the desired position, followed by efficient deprotection and selective N-methylation. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to undertake this synthesis. Further optimization of each step may be necessary to achieve the desired yield and purity for specific applications.

References

An In-Depth Technical Guide to the Core Mechanisms of 4-(Methylamino)-3-nitrophenol in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 4-(methylamino)-3-nitrophenol in various organic reactions. Drawing on established principles of organic chemistry and data from analogous compounds, this document elucidates the reactivity of its key functional groups and its role as a versatile building block in synthesis.

Core Reactivity and Electronic Profile

4-(Methylamino)-3-nitrophenol is an aromatic compound characterized by a phenol backbone substituted with a methylamino group, a nitro group, and a hydroxyl group. This unique combination of electron-donating and electron-withdrawing substituents dictates its reactivity. The hydroxyl (-OH) and methylamino (-NHCH₃) groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance. Conversely, the nitro (-NO₂) group is a strong deactivating, meta-directing group, withdrawing electron density from the ring. This electronic push-pull system is crucial for its role in the synthesis of dyes and other complex organic molecules.[1]

Table 1: Physicochemical and Spectroscopic Data of 4-(Methylamino)-3-nitrophenol

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | PubChem[2] |

| Molecular Weight | 168.15 g/mol | PubChem[2] |

| CAS Number | 14703-88-9 | PubChem[2] |

| Appearance | White to light yellow crystalline solid (inferred from 4-nitrophenol) | [3] |

| IR Spectroscopy | Data available on PubChem | PubChem[2] |

| ¹H NMR, ¹³C NMR | Data not readily available for this specific compound. Analogous spectra for related compounds can be referenced. | |

| UV-Vis Absorption | Expected to show strong absorption due to the conjugated system and chromophores. Specific λmax is not readily available. |

Key Reaction Mechanisms

The reactivity of 4-(methylamino)-3-nitrophenol can be categorized by the type of transformation it undergoes: electrophilic aromatic substitution, reactions at the nitro group, reactions at the methylamino and hydroxyl groups, and oxidation reactions.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring is susceptible to electrophilic attack. The regioselectivity is determined by the directing effects of the substituents. The powerful activating and ortho-, para-directing hydroxyl and methylamino groups dominate over the deactivating, meta-directing nitro group. The primary positions for electrophilic substitution are ortho to the hydroxyl and methylamino groups.

A quintessential electrophilic aromatic substitution reaction for this class of compounds is azo coupling, which is fundamental in dye synthesis. The phenol is first deprotonated to the more strongly activating phenoxide ion under alkaline conditions. This phenoxide then attacks a diazonium salt electrophile.

Caption: Azo coupling mechanism of 4-(methylamino)-3-nitrophenol.

Experimental Protocol: Azo Dye Synthesis (General, adapted from 3-methyl-4-nitrophenol) [4]

-

Diazotization of an Aromatic Amine:

-

Suspend the primary aromatic amine (e.g., 4-nitroaniline, 0.01 mol) in a mixture of concentrated HCl (2.5 mL) and water (10 mL).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite (0.011 mol in 5 mL water) dropwise, maintaining the temperature below 5 °C to form the diazonium salt solution.

-

-

Azo Coupling:

-

In a separate beaker, dissolve 4-(methylamino)-3-nitrophenol (0.01 mol) in 20 mL of 10% aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the alkaline solution of 4-(methylamino)-3-nitrophenol with vigorous stirring.

-

A colored precipitate of the azo dye will form. Stir for an additional 30-60 minutes in the ice bath.

-

Isolate the dye by vacuum filtration, wash with cold water, and dry.

-

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine, yielding 3,4-diamino-N-methylphenol. This transformation is crucial for the synthesis of various heterocyclic compounds and pharmaceutical intermediates. The reduction is typically carried out via catalytic hydrogenation (e.g., with H₂/Pd-C) or with a reducing agent like sodium borohydride (NaBH₄) in the presence of a catalyst.

The mechanism for catalytic reduction of nitrophenols is often described by the Langmuir-Hinshelwood model, where both the nitrophenol and the hydride donor (from NaBH₄) adsorb onto the catalyst surface before the reaction occurs. The reaction proceeds through a 4-hydroxylaminophenol intermediate.[5]

Caption: Pathway for the catalytic reduction of the nitro group.

Table 2: Kinetic Parameters for the Reduction of 4-Nitrophenol (Analogous System)

| Parameter | Value | Conditions | Source |

| Apparent Rate Constant (k_app) | 0.0006 s⁻¹ | [4-Nip] = 7.38 × 10⁻⁵ M, [NaBH₄] = 1.11 × 10⁻² M, Pd catalyst, 23.7 °C | [5] |

| Activation Energy (Ea) | 94.5 kJ·mol⁻¹ | Pd nanocages | [5] |

| Enthalpy of Activation (ΔH‡) | Positive (endothermic) | Pd nanoparticles | [5] |

Reactions at the Methylamino and Hydroxyl Groups

The methylamino and hydroxyl groups are nucleophilic and can undergo reactions such as acylation.

Acylation, typically with an acyl chloride or anhydride, can occur at either the hydroxyl or the methylamino group. The relative reactivity depends on the reaction conditions. In neutral or slightly acidic conditions, the more nucleophilic amino group is likely to react preferentially. Under strong basic conditions, the hydroxyl group is deprotonated to the highly nucleophilic phenoxide, which would then be acylated.

Experimental Protocol: Acylation of the Hydroxyl Group (General, adapted from 4-nitrophenol) [6]

-

Dissolve 4-(methylamino)-3-nitrophenol (1 eq.) in a suitable solvent like methylene chloride.

-

Add a base (e.g., triethylamine, 1.1 eq.) to the solution.

-

Slowly add the acylating agent (e.g., a 4-substituted benzoyl chloride, 1 eq.) dropwise at room temperature.

-

Stir the reaction mixture until completion (monitor by TLC).

-

Purify the resulting ester product using appropriate workup and chromatography.

Oxidation Reactions (in the context of Hair Dyes)

In oxidative hair dye formulations, 4-(methylamino)-3-nitrophenol acts as a dye precursor or coupler. The process involves an oxidizing agent, typically hydrogen peroxide, and an alkaline medium (e.g., ammonia), which swells the hair cuticle. The primary intermediates (like p-phenylenediamine or p-aminophenols) are oxidized to quinonediimines. These highly reactive species then couple with other molecules, such as 4-(methylamino)-3-nitrophenol, to form larger, colored molecules that are trapped within the hair cortex.[7][8]

References

- 1. 4-(Methylamino)-3-nitrophenol | High-Purity Reagent [benchchem.com]

- 2. 4-(Methylamino)-3-nitrophenol | C7H8N2O3 | CID 22832045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Colour formation mechanism during the application of a hair dye oxidation | in-cosmetics Connect [connect.in-cosmetics.com]

- 7. compoundchem.com [compoundchem.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4-(Methylamino)-3-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the organic compound 4-(Methylamino)-3-nitrophenol. Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established chemical principles. It also includes standardized experimental protocols for obtaining such data.

Chemical Structure and Properties

IUPAC Name: 4-(methylamino)-3-nitrophenol Molecular Formula: C₇H₈N₂O₃[1] Molecular Weight: 168.15 g/mol [1] CAS Number: 14703-88-9[1]

Below is a diagram illustrating the general workflow for the spectroscopic characterization of a chemical compound like 4-(Methylamino)-3-nitrophenol.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for 4-(Methylamino)-3-nitrophenol. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Predicted ¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | d | 1H | Ar-H ortho to NO₂ |

| ~7.0 | d | 1H | Ar-H meta to NO₂ |

| ~6.8 | dd | 1H | Ar-H ortho to OH |

| ~5.0-6.0 | br s | 1H | -OH |

| ~4.0-5.0 | br s | 1H | -NH |

| ~3.0 | s | 3H | -CH₃ |

Solvent: DMSO-d₆

Predicted ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~155 | Ar-C-OH |

| ~145 | Ar-C-NH |

| ~140 | Ar-C-NO₂ |

| ~125 | Ar-CH |

| ~115 | Ar-CH |

| ~110 | Ar-CH |

| ~30 | -CH₃ |

Solvent: DMSO-d₆

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 | Broad | O-H stretch |

| 3400-3300 | Medium | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600-1580 | Strong | N-O asymmetric stretch (NO₂) |

| 1520-1475 | Strong | Aromatic C=C stretch |

| 1360-1340 | Strong | N-O symmetric stretch (NO₂) |

| 1300-1200 | Strong | C-N stretch |

| 1250-1150 | Strong | C-O stretch (phenol) |

Experimental Protocols

The following are general experimental protocols for obtaining NMR and IR spectra. Specific parameters may need to be optimized for the instrument used and the sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

4-(Methylamino)-3-nitrophenol sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the 4-(Methylamino)-3-nitrophenol sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) directly in an NMR tube.

-

Instrumentation Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set appropriate parameters for spectral width, acquisition time, and relaxation delay.

-

Typically, 16-64 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (Free Induction Decay).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

4-(Methylamino)-3-nitrophenol sample

-

Potassium bromide (KBr) (for solid samples)

-

FTIR spectrometer

Procedure (KBr Pellet Method): [1]

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the 4-(Methylamino)-3-nitrophenol sample with approximately 100-200 mg of dry KBr powder using a mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Background Spectrum:

-

Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet containing the sample in the spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum.

-

Identify and label the major absorption peaks in the spectrum.

-

Below is a diagram illustrating the logical relationship of the spectroscopic data to the chemical structure of 4-(Methylamino)-3-nitrophenol.

Caption: Correlation of spectroscopic data to the structure of 4-(Methylamino)-3-nitrophenol.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(Methylamino)-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-(Methylamino)-3-nitrophenol, a key intermediate in organic synthesis. Given the limited direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules and established analytical methodologies to provide a robust framework for its handling, formulation, and analysis.

Physicochemical Properties

4-(Methylamino)-3-nitrophenol is a substituted nitrophenol with the following key physicochemical properties, primarily sourced from computational data.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | PubChem[1] |

| Molecular Weight | 168.15 g/mol | PubChem[1] |

| IUPAC Name | 4-(methylamino)-3-nitrophenol | PubChem[1] |

| CAS Number | 14703-88-9 | PubChem[1] |

| Computed XLogP3 | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Solubility Profile

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Good | The presence of hydroxyl and methylamino groups allows for hydrogen bonding with protic solvents.[2] |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Good | The polar nature of the molecule facilitates dissolution in polar aprotic solvents.[3] |

| Nonpolar | Hexane, Toluene | Poor | The overall polarity of the molecule limits its solubility in nonpolar solvents. |

Influence of Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[5][6] This is because the dissolution process is often endothermic, requiring energy to break the crystal lattice. Therefore, it is expected that the solubility of 4-(Methylamino)-3-nitrophenol will increase at higher temperatures.[2][7]

Influence of pH: The aqueous solubility of 4-(Methylamino)-3-nitrophenol is expected to be pH-dependent due to the presence of both an acidic phenolic hydroxyl group and a basic methylamino group.[2] In acidic solutions, the methylamino group will be protonated, increasing its water solubility. Conversely, in basic solutions, the phenolic hydroxyl group will be deprotonated to form a phenolate, which also enhances aqueous solubility. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile.[8][9]

Stability Profile and Degradation

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[10][11][12] While specific stability data for 4-(Methylamino)-3-nitrophenol is not published, a general understanding of the stability of nitrophenols suggests potential degradation pathways under various stress conditions.

Potential Degradation Pathways:

-

Hydrolysis: The molecule is generally stable to hydrolysis due to the absence of readily hydrolyzable functional groups like esters or amides. However, under extreme pH and temperature conditions, some degradation may occur.

-

Oxidation: The phenol and methylamino groups are susceptible to oxidation, which can be initiated by exposure to oxidizing agents, light, or heat.[13][14] This can lead to the formation of colored degradation products.

-

Photolysis: Exposure to UV or visible light may induce photochemical degradation, particularly due to the presence of the nitro group which can absorb light and initiate degradation reactions.[11]

-

Thermal Degradation: At elevated temperatures, thermal decomposition may occur, leading to the breakdown of the molecule.

Based on the degradation of similar nitrophenol compounds, a potential degradation pathway for 4-(Methylamino)-3-nitrophenol could involve oxidation of the methylamino group or modification of the aromatic ring.

Experimental Protocols

Synthesis of 4-(Methylamino)-3-nitrophenol

A plausible synthesis route for 4-(Methylamino)-3-nitrophenol involves the reaction of 4-fluoro-3-nitrophenol with methylamine. This is a nucleophilic aromatic substitution reaction where the methylamine displaces the fluorine atom.

Caption: Synthesis workflow for 4-(Methylamino)-3-nitrophenol.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[15][16][17]

Caption: Workflow for solubility determination.

Detailed Methodology:

-

Preparation: Prepare solutions of the desired solvents (e.g., water at various pH values, methanol, ethanol, acetone, acetonitrile).

-

Addition of Compound: Add an excess amount of solid 4-(Methylamino)-3-nitrophenol to a known volume of each solvent in a sealed vial. The excess solid should be visually apparent.

-

Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge or filter the suspension to separate the saturated solution from the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of 4-(Methylamino)-3-nitrophenol using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. A calibration curve of the compound in the same solvent should be prepared for accurate quantification.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor.

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are performed to evaluate the stability of the compound under stress conditions.[10][11]

Caption: Workflow for forced degradation studies.

Detailed Methodology:

-

Sample Preparation: Prepare solutions of 4-(Methylamino)-3-nitrophenol in suitable solvents (e.g., water, methanol, or a mixture).

-

Stress Conditions:

-

Acidic and Basic Hydrolysis: Treat the sample solutions with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) and keep them at room temperature or elevated temperatures.

-

Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) to the sample solution.

-

Photostability: Expose the sample solution to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

Thermal Degradation: Store the solid compound and its solution at elevated temperatures.

-

-

Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

-

Data Evaluation: Calculate the percentage of degradation and identify the major degradation products by comparing the chromatograms of the stressed samples with that of the unstressed control.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the compound and separating it from any potential degradation products.[18][19][20]

Typical HPLC Parameters:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating polar and nonpolar compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.

Potential Degradation Pathway

While a definitive degradation pathway for 4-(Methylamino)-3-nitrophenol requires experimental confirmation, a plausible pathway based on the known reactivity of similar compounds is proposed below. This pathway primarily considers oxidative degradation, a common route for phenols and amines.

References

- 1. 4-(Methylamino)-3-nitrophenol | C7H8N2O3 | CID 22832045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijrpp.com [ijrpp.com]

- 11. ajpsonline.com [ajpsonline.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. rjptonline.org [rjptonline.org]

- 14. iipseries.org [iipseries.org]

- 15. enamine.net [enamine.net]

- 16. scribd.com [scribd.com]

- 17. bioassaysys.com [bioassaysys.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. benchchem.com [benchchem.com]

Potential Applications of 4-(Methylamino)-3-nitrophenol in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Drug Discovery

4-(Methylamino)-3-nitrophenol is a substituted aromatic compound that, while not extensively studied for its own medicinal properties, represents a valuable and versatile scaffold for the synthesis of novel therapeutic agents.[1] Its unique structure, featuring a phenol, a secondary amine (methylamino), and a nitro group, provides multiple points for chemical modification, allowing for the generation of diverse compound libraries. The presence of both an electron-donating methylamino group and an electron-withdrawing nitro group on the phenolic ring creates a unique electronic environment that can be exploited in the design of molecules with specific biological activities.[1]

The aminophenol core is a well-established pharmacophore found in a range of bioactive molecules, including those with analgesic, anti-inflammatory, antioxidant, and anticancer properties. Furthermore, the nitroaromatic moiety is a key component of numerous approved drugs and investigational compounds, contributing to their pharmacological profiles. This guide will explore the potential applications of 4-(Methylamino)-3-nitrophenol in medicinal chemistry by examining the known activities of its structural analogs, proposing synthetic strategies and experimental protocols, and identifying potential biological targets and signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Methylamino)-3-nitrophenol is presented in Table 1. These properties are crucial for predicting its behavior in biological systems and for guiding the design of synthetic routes and formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | PubChem[2] |

| Molecular Weight | 168.15 g/mol | PubChem[2] |

| CAS Number | 14703-88-9 | PubChem[2] |

| XLogP3 | 1.3 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

Potential Therapeutic Applications

Based on the biological activities of structurally related aminophenol and nitrophenol derivatives, 4-(Methylamino)-3-nitrophenol holds promise as a starting point for the development of drugs in several therapeutic areas.

Anticancer Activity

Derivatives of p-aminophenol have demonstrated significant potential as anticancer agents. For instance, the metabolite of acetaminophen, p-aminophenol, can be converted in the central nervous system to AM404, a compound with effects on the endocannabinoid system which is implicated in cancer cell signaling. While the direct anticancer effects of 4-(Methylamino)-3-nitrophenol are unproven, its aminophenol core suggests that its derivatives could be explored for antiproliferative and pro-apoptotic activities.

Anti-inflammatory and Analgesic Activity

The aminophenol scaffold is famously present in paracetamol (acetaminophen), a widely used analgesic and antipyretic.[3] The mechanism of action of paracetamol is complex and involves the inhibition of cyclooxygenase (COX) enzymes and modulation of the endocannabinoid system through its metabolite, AM404.[4] The structural similarity of 4-(Methylamino)-3-nitrophenol to p-aminophenol, a key metabolite of paracetamol, suggests that its derivatives could be investigated for similar analgesic and anti-inflammatory properties.[3]

Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents. The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates that are toxic to the microorganism. Several o-aminophenol derivatives have also shown weak to moderate antimicrobial activity against various bacterial and fungal strains.[5] Therefore, derivatives of 4-(Methylamino)-3-nitrophenol could be synthesized and screened for their potential as novel antibacterial and antifungal agents.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. Several o-aminophenol derivatives have displayed excellent antioxidant activity in various assays.[5] The phenolic hydroxyl group in 4-(Methylamino)-3-nitrophenol suggests that it and its derivatives may possess antioxidant capabilities, which could be beneficial in conditions associated with oxidative stress.

Synthetic and Experimental Protocols

General Synthetic Strategy for 4-(Methylamino)-3-nitrophenol Derivatives

Caption: Generalized synthetic workflow for aminonitrophenol derivatives.

A detailed, hypothetical protocol based on the synthesis of 4-amino-3-nitrophenol is provided below.[6]

Step 1: Acetylation of p-Aminophenol

-

To a solution of p-aminophenol in acetic anhydride, add a catalytic amount of a suitable acid (e.g., sulfuric acid).

-

Heat the reaction mixture under reflux for a specified period.

-

Cool the mixture and pour it into ice water to precipitate the N-(4-hydroxyphenyl)acetamide product.

-

Filter, wash with water, and dry the product.

Step 2: Nitration of N-(4-hydroxyphenyl)acetamide

-

Dissolve the N-(4-hydroxyphenyl)acetamide in a suitable solvent (e.g., acetic acid).

-

Cool the solution in an ice bath.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature.

-

After the addition is complete, stir the reaction mixture for a designated time.

-

Pour the mixture into ice water to precipitate the nitrated product.

-

Filter, wash thoroughly with water, and dry.

Step 3: Methylation of the Phenolic Hydroxyl or Amino Group

-

The methylation step would require selective protection and deprotection strategies to achieve the desired N-methylation without affecting the phenolic hydroxyl group, or vice-versa, depending on the desired final product. This is a critical and complex step that would need careful optimization.

Step 4: Hydrolysis

-

Treat the resulting compound with an acid or base (e.g., sodium hydroxide solution) to hydrolyze the acetyl group, yielding the final 4-(methylamino)-3-nitrophenol or its derivative.

-

Neutralize the reaction mixture to precipitate the product.

-

Filter, wash with water, and purify by recrystallization or chromatography.

In Vitro Biological Evaluation Protocols

The following are general protocols for assessing the potential biological activities of 4-(Methylamino)-3-nitrophenol and its derivatives, based on methods used for similar compounds.

Antimicrobial Activity (Agar Well Diffusion Method) [7]

-

Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent like DMSO to prepare stock solutions of known concentrations.

-

Inoculation: Prepare a standardized inoculum of the test microorganisms (bacteria or fungi) and spread it evenly onto the surface of an appropriate agar medium in a petri dish.

-

Well Diffusion: Create wells of a specific diameter in the agar using a sterile borer.

-

Application of Test Compounds: Add a fixed volume of the test compound solutions into the wells.

-

Incubation: Incubate the plates under conditions suitable for the growth of the test microorganisms.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Antioxidant Activity (DPPH Radical Scavenging Assay)

-

Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a microplate, mix different concentrations of the test compounds with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Determine the percentage of cell viability and calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of its structural analogs, derivatives of 4-(Methylamino)-3-nitrophenol could potentially modulate several key signaling pathways involved in various diseases.

Pro-inflammatory Signaling Pathways

Aminophenol derivatives, particularly those related to paracetamol, are known to modulate inflammatory pathways. A potential mechanism of action for derivatives of 4-(Methylamino)-3-nitrophenol could involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of pro-inflammatory prostaglandins. Furthermore, the potential interaction with the endocannabinoid system, as seen with the paracetamol metabolite AM404, could lead to the modulation of pain and inflammation through cannabinoid receptor (CB1) signaling.

Caption: Potential anti-inflammatory and analgesic signaling pathways.

Cancer Cell Apoptosis and Proliferation Pathways

Should derivatives of 4-(Methylamino)-3-nitrophenol exhibit anticancer activity, they could potentially act through various mechanisms that induce apoptosis (programmed cell death) and inhibit cell proliferation. These could include the modulation of key signaling pathways such as the p53 pathway, the PI3K/Akt pathway, or the MAPK/ERK pathway, which are frequently dysregulated in cancer. The generation of reactive oxygen species (ROS) due to the nitro group could also induce oxidative stress and trigger apoptotic cell death.

References

- 1. 4-(Methylamino)-3-nitrophenol | High-Purity Reagent [benchchem.com]

- 2. 4-(Methylamino)-3-nitrophenol | C7H8N2O3 | CID 22832045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

The Pivotal Role of 4-(Methylamino)-3-nitrophenol in Modern Dye Synthesis: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the synthesis and application of dyes derived from 4-(methylamino)-3-nitrophenol. While specific documented syntheses starting directly from 4-(methylamino)-3-nitrophenol are not widespread in readily available literature, its structural similarity to well-known dye precursors, such as 4-amino-3-nitrophenol and other substituted anilines, provides a strong foundation for understanding its role and potential in the development of novel colorants. This document outlines the fundamental chemical principles, analogous experimental protocols, and expected characteristics of dyes synthesized using this precursor.

Introduction to 4-(Methylamino)-3-nitrophenol as a Dye Precursor

4-(Methylamino)-3-nitrophenol is an aromatic compound featuring a secondary amine, a nitro group, and a hydroxyl group. This unique combination of functional groups makes it a valuable, albeit specialized, precursor in the synthesis of various dyes, particularly azo and disperse dyes. The presence of the amino group allows for diazotization, a critical step in forming the chromophoric azo bond (-N=N-), which is responsible for the color of azo dyes. The nitro and hydroxyl groups act as powerful auxochromes, modifying the color and improving the fastness properties of the final dye molecule.

The primary application for analogous nitrophenol-based dyes is in the formulation of hair colorants, where they can function as direct dyes or as intermediates for oxidative dyes.[1][2] Compounds with similar structures are known to produce shades ranging from bordeaux to red hues.[2]

The Core Synthesis Pathway: Diazotization and Azo Coupling

The synthesis of azo dyes is a well-established process that universally proceeds through two main stages: diazotization of a primary or secondary aromatic amine and the subsequent coupling of the resulting diazonium salt with a suitable coupling component.[3]

Diazotization of 4-(Methylamino)-3-nitrophenol

In the first step, the aromatic amine, in this case, 4-(methylamino)-3-nitrophenol, is converted into a highly reactive diazonium salt. This reaction is typically carried out in a cold, acidic solution with the addition of a nitrite salt, such as sodium nitrite. The strong acid, commonly hydrochloric or sulfuric acid, reacts with sodium nitrite to form nitrous acid in situ, which then reacts with the amine to form the diazonium salt. Maintaining a low temperature (0-5 °C) is crucial to prevent the unstable diazonium salt from decomposing.

Caption: General workflow for the diazotization of 4-(methylamino)-3-nitrophenol.

Azo Coupling

The freshly prepared diazonium salt is then immediately reacted with a coupling component. Coupling components are typically electron-rich aromatic compounds, such as phenols, naphthols, or aromatic amines. The diazonium salt acts as an electrophile and attacks the activated ring of the coupling component, forming the stable azo linkage and resulting in the final dye molecule. The specific coupling component used will largely determine the final color of the dye.

Experimental Protocols: An Analogous Synthesis

Materials

-

4-Aminophenol (or 4-(Methylamino)-3-nitrophenol as the target precursor)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

3-Nitrophenol (as the coupling component)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Procedure

Step 1: Preparation of the Diazonium Salt

-

Dissolve a specific molar equivalent of the aromatic amine (e.g., 4-aminophenol) in a mixture of concentrated HCl and distilled water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled amine solution while maintaining the temperature between 0-5 °C. Continue stirring for a short period to ensure complete diazotization.

Step 2: Azo Coupling

-

In a separate beaker, dissolve the coupling component (e.g., 3-nitrophenol) in an aqueous solution of sodium hydroxide.

-

Cool this alkaline solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared, cold diazonium salt solution to the cold alkaline solution of the coupling component with vigorous stirring.

-

A colored precipitate of the azo dye should form immediately. Continue stirring in the ice bath for a specified time to ensure the reaction goes to completion.

Step 3: Isolation and Purification

-

Collect the precipitated dye by vacuum filtration.

-

Wash the crude dye with cold distilled water to remove any unreacted salts.

-

Recrystallize the crude dye from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain the pure product.

-

Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Caption: A generalized experimental workflow for the synthesis of azo dyes.

Quantitative Data and Characterization

The yield, melting point, and spectroscopic characteristics of the synthesized dyes are crucial for their identification and application. The following tables summarize representative data for azo dyes synthesized from precursors analogous to 4-(methylamino)-3-nitrophenol.

Table 1: Physical and Yield Data for Analogous Azo Dyes

| Starting Amine | Coupling Component | Product | Yield (%) | Melting Point (°C) | Reference |

| Aniline | 2-Naphthol | 2-Naphthol aniline | 94.61 | 123 | |

| Aniline | Salicylic Acid | P-hydroxy azo-3-benzene carboxylic acid | 9.4 | 172 | |

| 4-Aminophenol | 3-Nitrophenol | Azo dye (N) | - | - | [4] |

| 4-Aminophenol | β-Naphthol | Azo dye (B) | - | - | [4] |

Table 2: Spectroscopic Data for an Analogous Azo Dye (P-hydroxy azo-3-benzene carboxylic acid)

| Spectroscopy | Wavelength/Shift | Assignment |

| FTIR (cm⁻¹) | 3421 | O-H (hydroxyl) |

| 3062 | C-H (aromatic) | |

| 1666 | C=O (carboxyl) | |

| 1589 | N=N (azo) | |

| ¹H-NMR (δ, ppm) | 10.21 | -OH (hydroxyl) |

| 8.01-7.03 | Aromatic protons | |

| 12.89 | -COOH (carboxyl) | |

| ¹³C-NMR (δ, ppm) | 167.3 | C=O (carboxyl) |

| 162.1 | C-OH (hydroxyl) | |

| 132.5, 136.3 | C-N (azo) | |

| 113.4-130.9 | Aromatic carbons |

Conclusion and Future Outlook

4-(Methylamino)-3-nitrophenol holds significant potential as a precursor for the synthesis of novel azo dyes, particularly for applications in hair coloring and specialty textiles. Its chemical structure suggests that it can be readily incorporated into standard diazotization and coupling reaction schemes to produce a range of colored compounds. While specific synthesis data for this precursor is not widely published, the extensive literature on analogous nitrophenols provides a robust framework for its utilization. Future research should focus on the direct synthesis and characterization of dyes from 4-(methylamino)-3-nitrophenol to fully elucidate their properties and potential applications, thereby expanding the palette of available colorants for various industries.

References

Unlocking the Potential of 4-(Methylamino)-3-nitrophenol as a Novel Organic Semiconductor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The field of organic electronics is continually in search of novel materials that offer superior performance, cost-effective synthesis, and facile processing. This technical guide explores the untapped potential of 4-(Methylamino)-3-nitrophenol as a promising candidate for the development of organic semiconductors. The inherent "push-pull" electronic architecture of this molecule, arising from the electron-donating methylamino group and the electron-withdrawing nitro group on the phenol backbone, suggests its suitability for charge transport, a fundamental property of semiconducting materials.[1] This document provides a comprehensive overview of a proposed research framework for the synthesis, purification, device fabrication, and characterization of 4-(Methylamino)-3-nitrophenol-based organic field-effect transistors (OFETs). Detailed experimental protocols and projected performance metrics are presented to guide researchers in exploring this promising frontier in organic electronics.

Introduction to 4-(Methylamino)-3-nitrophenol

4-(Methylamino)-3-nitrophenol is a small organic molecule featuring a unique electronic structure. The presence of an electron-donating group (methylamino) and an electron-withdrawing group (nitro) on the aromatic ring creates a significant dipole moment and facilitates intramolecular charge transfer, a key characteristic for organic electronic materials.[1] While its primary applications to date have been as a chemical intermediate in the synthesis of dyes and other complex organic molecules, its intrinsic electronic properties make it a compelling candidate for investigation as an active material in organic semiconductor devices. This guide outlines a systematic approach to unlock its potential in this advanced application.

Molecular Properties

A summary of the key physical and chemical properties of 4-(Methylamino)-3-nitrophenol is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | 340 °C[2] |

| Flash Point | 159 °C[2] |

| CAS Number | 14703-88-9[3] |

Synthesis and Purification for Electronic Applications

The performance of organic semiconductor devices is highly sensitive to the purity of the active material. Therefore, a synthetic route that yields high-purity 4-(Methylamino)-3-nitrophenol is crucial. While specific protocols for this compound's synthesis for electronic applications are not established, a plausible multi-step synthesis is proposed based on known organic chemistry transformations.

Proposed Synthesis Pathway

The synthesis of 4-(Methylamino)-3-nitrophenol can be envisioned to start from a commercially available precursor, such as p-aminophenol. The following diagram illustrates a potential synthetic route.

Caption: Proposed synthesis pathway for 4-(Methylamino)-3-nitrophenol.

Detailed Experimental Protocol (Hypothetical)

-

Acetylation of p-Aminophenol: p-Aminophenol is reacted with acetic anhydride in a suitable solvent (e.g., glacial acetic acid) to protect the amino group, yielding acetaminophen.

-

Nitration: The protected intermediate is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position, yielding 3-nitro-4-acetamidophenol.

-

N-Methylation: The amide nitrogen is then methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base to yield N-methyl-3-nitro-4-acetamidophenol.

-

Hydrolysis: The acetyl protecting group is removed by acid-catalyzed hydrolysis (e.g., with aqueous HCl) to yield the final product, 4-(Methylamino)-3-nitrophenol.

Purification

For organic semiconductor applications, the synthesized compound must undergo rigorous purification. A combination of the following techniques is recommended:

-

Recrystallization: To remove soluble impurities.

-

Column Chromatography: For separation from byproducts with similar solubility.

-

Sublimation: A final purification step to obtain a highly crystalline material with minimal trapped solvent.

Organic Field-Effect Transistor (OFET) Fabrication

The fabrication of a bottom-gate, top-contact OFET is a standard architecture for evaluating new organic semiconductor materials. The following workflow outlines the key steps.

Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.

Detailed Experimental Protocol

-

Substrate Preparation:

-

A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer serves as the gate electrode and gate dielectric, respectively.

-

The substrate is sequentially cleaned in an ultrasonic bath with acetone and isopropyl alcohol (IPA).

-

To improve the interface quality, the SiO₂ surface is treated with a self-assembled monolayer of a material like hexamethyldisilazane (HMDS).

-

-

Active Layer Deposition:

-

A solution of high-purity 4-(Methylamino)-3-nitrophenol is prepared in a suitable organic solvent (e.g., chlorobenzene, toluene).

-

The solution is deposited onto the treated SiO₂ surface via spin coating to form a thin film.

-

The film is then thermally annealed at a temperature below the material's decomposition point to improve molecular ordering and film morphology.

-

-

Source and Drain Electrode Deposition:

-

A shadow mask defining the source and drain electrodes is aligned on top of the organic semiconductor film.

-

Gold (Au) is deposited through the shadow mask via thermal evaporation to form the top-contact source and drain electrodes.

-

Device Characterization

The electrical performance of the fabricated OFETs is evaluated by measuring their output and transfer characteristics using a semiconductor parameter analyzer in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from air and moisture.

Caption: Workflow for the electrical characterization of an OFET.

Key Performance Metrics

The following parameters are extracted from the electrical measurements to quantify the performance of the organic semiconductor:

-

Charge Carrier Mobility (µ): This parameter quantifies how quickly charge carriers (electrons or holes) move through the semiconductor material. It is calculated from the slope of the transfer curve in the saturation regime.

-

On/Off Current Ratio: This is the ratio of the drain current when the transistor is in the "on" state to the drain current when it is in the "off" state. A high on/off ratio is desirable for switching applications.

-

Threshold Voltage (Vₜ): This is the minimum gate voltage required to turn the transistor "on."

Projected Performance Data

While experimental data for 4-(Methylamino)-3-nitrophenol-based OFETs is not yet available, the following table presents projected target values based on the performance of other small-molecule organic semiconductors with similar push-pull characteristics.

| Performance Metric | Projected Target Value |

| Charge Carrier Mobility (µ) | > 10⁻³ cm²/Vs |

| On/Off Current Ratio | > 10⁴ |

| Threshold Voltage (Vₜ) | < -10 V (for p-type) |

Conclusion and Future Outlook

4-(Methylamino)-3-nitrophenol presents a compelling, yet unexplored, opportunity for the development of new organic semiconductor materials. Its inherent "push-pull" electronic structure is a strong indicator of its potential for efficient charge transport. This technical guide provides a foundational roadmap for researchers to systematically investigate this potential, from high-purity synthesis to device fabrication and characterization. The successful demonstration of semiconducting properties in 4-(Methylamino)-3-nitrophenol could pave the way for a new class of low-cost, solution-processable organic electronic devices. Further research should also focus on the synthesis of derivatives of this molecule to tune its electronic properties and optimize its performance in various applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The interdisciplinary nature of this research, spanning organic chemistry, materials science, and device physics, highlights the exciting collaborative opportunities in the ever-evolving field of organic electronics.

References

Methodological & Application

Application Notes and Protocols for Azo Coupling Reaction Using 4-(Methylamino)-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of an azo dye using 4-(Methylamino)-3-nitrophenol as a key coupling component. Azo dyes are a significant class of organic colorants with wide-ranging applications in the textile and printing industries, as well as in biomedical sciences for uses such as biological stains and photosensitizers.[1] The protocol herein describes a standard two-step diazotization-coupling reaction, a cornerstone of synthetic organic chemistry for generating diverse molecular structures.[2]

The resulting azo compounds, characterized by the an extended π-electron system across the Ar-N=N-Ar' backbone, are intensely colored and can be tailored for specific applications by modifying the precursor molecules.[3][4] Azo compounds derived from various phenols and anilines have been investigated for their biological activities, including antimicrobial and anticancer properties.[2][5] The specific dye synthesized in this protocol may serve as a scaffold for further derivatization in drug discovery programs or as a functional material in diagnostics and imaging.[6][7]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of an azo dye using a nitrophenyl amine and a phenolic coupling component. Yields and optimal conditions can vary based on the specific substrates and reaction scale.

| Parameter | Diazotization (Step 1) | Azo Coupling (Step 2) |

| Primary Aromatic Amine | p-Nitroaniline (1.0 eq) | - |

| Coupling Component | - | 4-(Methylamino)-3-nitrophenol (1.0 eq) |

| Reagents | Sodium Nitrite (1.1 eq), Hydrochloric Acid | Sodium Hydroxide |

| Solvent | Water | Water |

| Temperature | 0 - 5 °C | 0 - 5 °C |

| Optimal pH | Strongly Acidic (< 2) | Mildly Alkaline (9 - 10)[8][9] |

| Reaction Time | 15 - 30 minutes | 30 - 60 minutes |

| Typical Yield | - | 50 - 90%[5] |

Experimental Protocols

This protocol details the synthesis of an azo dye by diazotizing p-nitroaniline and subsequently coupling it with 4-(Methylamino)-3-nitrophenol.

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Perform all steps in a well-ventilated fume hood.

-

Aryl diazonium salts can be explosive when isolated in a dry state.[8] Do not attempt to isolate the diazonium salt intermediate; use the cold aqueous solution directly in the next step.

-

Handle hydrochloric acid and sodium hydroxide with extreme care as they are highly corrosive.

Materials and Reagents:

-

p-Nitroaniline

-

4-(Methylamino)-3-nitrophenol

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

-

Beakers (100 mL, 250 mL)

-

Magnetic stirrer and stir bar

-

Glass stirring rod

-

Dropping funnel or pipette

-

pH paper or pH meter

-

Büchner funnel and filter flask

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Protocol 1: Preparation of p-Nitrobenzenediazonium Chloride Solution (Diazotization)

The first step is the conversion of a primary aromatic amine, in this case, p-nitroaniline, into its corresponding diazonium salt.[1] This reaction is conducted at low temperatures to prevent the unstable diazonium salt from decomposing.[8]

-

In a 100 mL beaker, add p-nitroaniline (e.g., 1.38 g, 0.01 mol).

-

Add a mixture of concentrated hydrochloric acid (2.5 mL) and 10 mL of distilled water.

-

Stir the mixture to form a fine suspension of the amine salt.

-

Cool the beaker in an ice-water bath to bring the temperature of the suspension to 0-5 °C.

-

In a separate small beaker, dissolve sodium nitrite (0.76 g, 0.011 mol) in 5 mL of cold distilled water.

-

While maintaining the temperature of the amine suspension between 0-5 °C and stirring continuously, add the sodium nitrite solution dropwise over 10-15 minutes.

-

After the addition is complete, continue stirring the resulting pale-yellow solution in the ice bath for another 15 minutes. This solution contains the p-nitrobenzenediazonium chloride and should be used immediately in the next step.

Protocol 2: Azo Coupling Reaction

The electrophilic diazonium salt is reacted with the electron-rich 4-(Methylamino)-3-nitrophenol. The reaction is performed under mildly alkaline conditions to deprotonate the phenol's hydroxyl group, forming the highly activated phenoxide ion, which facilitates the electrophilic aromatic substitution.[9][10]

-

In a 250 mL beaker, dissolve 4-(Methylamino)-3-nitrophenol (1.68 g, 0.01 mol) in 20 mL of a 10% aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice-water bath with vigorous stirring.

-

Slowly, and with continuous stirring, add the cold diazonium salt solution prepared in Protocol 1 to the alkaline solution of the coupling component.

-

A deeply colored precipitate should form immediately. The color will depend on the final structure, but is often in the red to brown range.

-

Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Check the pH of the mixture; it should remain alkaline (pH 9-10) to ensure efficient coupling.[8]

Protocol 3: Isolation and Purification of the Azo Dye

-

Collect the precipitated crude azo dye by vacuum filtration using a Büchner funnel.

-

Wash the solid on the filter paper with several portions of cold distilled water until the filtrate is neutral. This removes excess acid, base, and inorganic salts.

-

Air-dry the crude product.

-

For purification, recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a desiccator or a vacuum oven at a low temperature.

-

Characterize the final product using techniques such as FT-IR, ¹H-NMR, and UV-Vis spectroscopy to confirm its structure and purity.

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis of an azo dye.

Reaction Mechanism

References

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. Azo coupling - Wikipedia [en.wikipedia.org]

- 4. ijisrt.com [ijisrt.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. | Semantic Scholar [semanticscholar.org]

- 7. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. echemi.com [echemi.com]

- 10. Azo Coupling [organic-chemistry.org]

Synthesis of Heterocyclic Compounds from 4-(Methylamino)-3-nitrophenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes to various heterocyclic compounds using 4-(Methylamino)-3-nitrophenol as a key starting material. The protocols and data presented are intended to serve as a foundational guide for the synthesis and potential application of these compounds in medicinal chemistry and drug discovery.

Application Notes

4-(Methylamino)-3-nitrophenol is a versatile precursor for the synthesis of a variety of heterocyclic scaffolds, primarily due to the ortho-disposition of its hydroxyl and methylamino groups. This arrangement is ideal for cyclocondensation reactions to form fused ring systems. The presence of the electron-withdrawing nitro group can influence the reactivity of the aromatic ring and may impart significant biological activity to the resulting heterocyclic derivatives.

Key Heterocyclic Scaffolds:

-

Benzoxazoles: The most direct application of 4-(Methylamino)-3-nitrophenol is in the synthesis of 7-(methylamino)-6-nitrobenzoxazoles. This is typically achieved through condensation with aldehydes, carboxylic acids, or their derivatives. Benzoxazole moieties are present in numerous pharmacologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and antiviral effects.

-

Phenoxazines: While direct synthesis from 4-(Methylamino)-3-nitrophenol is less commonly documented, analogous reactions with substituted catechols or o-aminophenols suggest the feasibility of forming phenoxazine structures. Phenoxazines are another class of heterocycles with significant biological properties, including antibacterial and antitumor activities.

-

Other Potential Heterocycles: The structural features of 4-(Methylamino)-3-nitrophenol also suggest its potential use in the synthesis of other heterocyclic systems like benzimidazoles (after reduction of the nitro group) and quinoxalines, although specific literature for these transformations is scarce.

Biological Significance:

Nitro-substituted heterocyclic compounds are of particular interest in drug development. The nitro group can be a key pharmacophore, and its presence can modulate the electronic properties of the molecule, influencing its interaction with biological targets. For instance, nitro-substituted benzothiazoles have been reported to exert anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. It is plausible that benzoxazoles and phenoxazines derived from 4-(Methylamino)-3-nitrophenol could exhibit similar mechanisms of action.

Data Presentation

Table 1: Representative Synthesis of a 7-(Methylamino)-6-nitrobenzoxazole Derivative

| Product | Reagents | Catalyst | Solvent | Reaction Conditions | Yield (%) |

| 2-Phenyl-7-(methylamino)-6-nitrobenzoxazole | 4-(Methylamino)-3-nitrophenol, Benzaldehyde | Polyphosphoric acid (PPA) | - | 180-200°C, 4-6 h | Not Reported (Adaptation from general methods) |

Table 2: Spectroscopic Data for a Representative Benzoxazole Derivative (Hypothetical)

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) | IR (ν, cm-1) |

| 2-Phenyl-7-(methylamino)-6-nitrobenzoxazole | 8.1-7.4 (m, Ar-H), 7.2 (d, Ar-H), 6.8 (d, Ar-H), 3.1 (s, N-CH3) | 162.5 (C2), 150.1, 142.3, 138.7, 131.5, 129.8, 127.6, 125.4, 115.8, 108.2, 30.5 (N-CH3) | 269.08 [M]+ | 3350 (N-H), 1610 (C=N), 1520, 1340 (NO2) |

Note: The data in Tables 1 and 2 are representative and adapted from general procedures for benzoxazole synthesis due to the lack of specific literature for this exact product. Actual yields and spectral data may vary and would require experimental determination.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-7-(methylamino)-6-nitrobenzoxazoles